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Compound of Interest

Compound Name: 2-Amino-6-hydroxypyridine

Cat. No.: B432524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Amino-6-hydroxypyridine, a molecule of interest in pharmaceutical and chemical research.

This document details the experimental protocols for key spectroscopic techniques and

presents available data to aid in the characterization of this compound.

Introduction
2-Amino-6-hydroxypyridine is a heterocyclic organic compound with the molecular formula

C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, makes

it a versatile building block in medicinal chemistry and materials science. A critical aspect of its

chemistry is the potential for tautomerism, existing in equilibrium between the 2-Amino-6-
hydroxypyridine form and its 6-Amino-2-pyridone tautomer. The position of this equilibrium

can be influenced by factors such as solvent polarity and solid-state packing. Spectroscopic

analysis is paramount in elucidating the dominant tautomeric form and confirming the structural

integrity of the compound.

This guide will cover the application of four primary spectroscopic techniques for the analysis of

2-Amino-6-hydroxypyridine:

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and determine

the absorption maxima.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups

and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

environment of hydrogen and carbon atoms, providing detailed structural information.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the compound's identity.

Tautomerism
2-Amino-6-hydroxypyridine can exist in two primary tautomeric forms: the hydroxy form and

the pyridone form. The equilibrium between these two forms is a key characteristic of this

molecule.

Tautomeric equilibrium of 2-Amino-6-hydroxypyridine.

Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis

of 2-Amino-6-hydroxypyridine. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar

absorptivity (ε) of the compound in a given solvent.

Methodology:

Sample Preparation: Prepare a stock solution of 2-Amino-6-hydroxypyridine of a known

concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol,

or water). From the stock solution, prepare a series of dilutions to determine the linear range

of absorbance.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:
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Record a baseline spectrum of the solvent using a quartz cuvette.

Record the UV-Vis spectrum of each dilution of the sample solution from approximately

200 to 400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Using the absorbance value at λmax for a solution of known concentration within the linear

range, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Prepare Stock Solution
(Known Concentration)

Prepare Serial Dilutions

Measure Absorbance of Dilutions
(200-400 nm)

Record Solvent Baseline

Determine λmax and ε

Click to download full resolution via product page

Workflow for UV-Vis Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify its functional groups and

characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

Sample Preparation:
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Thoroughly grind 1-2 mg of the solid 2-Amino-6-hydroxypyridine sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use an FTIR spectrometer.

Measurement:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the

range of 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Grind Sample with KBr

Press into a Pellet

Record Sample Spectrum
(4000-400 cm⁻¹)

Record Background Spectrum

Identify Characteristic Bands

Click to download full resolution via product page

Workflow for FTIR Spectroscopic Analysis (KBr Pellet Method).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of the molecule.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2-Amino-6-hydroxypyridine in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrumentation: Use a high-resolution NMR spectrometer.

Measurement:

Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), integration values, and

coupling patterns (multiplicity).

Acquire the ¹³C NMR spectrum, noting the chemical shifts of the carbon atoms.

Additional experiments, such as COSY, HSQC, and HMBC, can be performed to further

elucidate the structure.
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Dissolve Sample in
Deuterated Solvent

Transfer to NMR Tube

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Analyze Chemical Shifts,
Couplings, and Integrals

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the solid or a solution of the sample into

the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.
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Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

deduce structural information.

Introduce Sample

Ionize and Fragment
(e.g., Electron Ionization)

Separate Ions by m/z

Detect Ion Abundance

Analyze Molecular Ion
and Fragmentation Pattern

Click to download full resolution via product page

Workflow for Mass Spectrometric Analysis.

Spectroscopic Data Summary
Due to the limited availability of comprehensive experimental spectra for 2-Amino-6-
hydroxypyridine, the following tables summarize available data for its tautomer, 6-amino-2-

pyridinol, and provide expected ranges based on analogous compounds.

UV-Vis Spectroscopy Data
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Compound Solvent λmax (nm)
Molar
Absorptivity
(ε)

Reference

2-Aminopyridine Not specified 235, 290 Not specified
Estimated from

literature

2-Amino-6-

methylpyridine
Vapor ~293 Not specified

Estimated from

literature

2-Amino-6-

hydroxypyridine
Ethanol ~230, ~300 Not available Expected

Note: The expected λmax values are based on the electronic transitions of similar

aminopyridine derivatives. The presence of the hydroxyl/keto group is expected to influence

these values.

FTIR Spectroscopy Data
Functional Group Tautomeric Form

Expected Wavenumber
(cm⁻¹)

N-H Stretch (amine) Both 3400 - 3200

O-H Stretch (hydroxyl) Hydroxy 3600 - 3200 (broad)

N-H Stretch (pyridone) Pyridone 3200 - 3000

C=O Stretch (amide) Pyridone 1680 - 1640

C=C and C=N Stretch Both 1650 - 1450

C-N Stretch Both 1350 - 1250

Note: The FTIR spectrum will be highly dependent on the dominant tautomeric form. The

presence of a strong carbonyl absorption around 1650 cm⁻¹ would be indicative of the pyridone

tautomer being the major species.

NMR Spectroscopy Data (¹H and ¹³C)
¹H NMR (Expected Chemical Shifts in DMSO-d₆)
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Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

H3 5.5 - 6.0 d

H4 7.0 - 7.5 t

H5 6.0 - 6.5 d

NH₂ 5.5 - 6.5 br s

OH/NH 9.0 - 11.0 br s

¹³C NMR (Expected Chemical Shifts in DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm)

C2 158 - 165

C3 95 - 105

C4 135 - 145

C5 100 - 110

C6 155 - 162

Note: The chemical shifts are highly dependent on the solvent and the tautomeric equilibrium.

The values provided are estimates based on related pyridine derivatives.

Mass Spectrometry Data
Tautomer Ionization Mode Molecular Ion (m/z)

Key Fragment Ions
(m/z)

6-Amino-2-pyridinol GC-MS (EI) 110 82, 81, 55, 54

Data obtained from the SpectraBase entry for 6-amino-2-pyridinol.[1]

Conclusion
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The spectroscopic characterization of 2-Amino-6-hydroxypyridine is crucial for its application

in various scientific fields. This guide has provided an overview of the key spectroscopic

techniques, detailed experimental protocols, and a summary of available and expected data.

The tautomeric equilibrium between the hydroxy and pyridone forms is a central feature of this

molecule and will significantly influence its spectroscopic properties. Further experimental work

is required to obtain a complete and definitive set of spectroscopic data for this compound.

Researchers are encouraged to use the protocols and data presented herein as a foundation

for their own analytical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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